(S)-2-bromosuccinic acid

Descripción general

Descripción

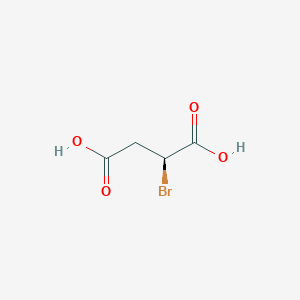

(S)-2-Bromosuccinic acid (CAS: 584-98-5) is a chiral brominated dicarboxylic acid with the molecular formula C₄H₅BrO₄ and a molecular weight of 196.98 g/mol . It is synthesized via stereoselective diazotization of (L)-aspartic acid in sulfuric acid with KBr and NaNO₂, yielding an 82.4% isolated product . Key properties include:

- Melting Point: 170–171°C (lit. 176–179°C for racemic forms) .

- Optical Rotation: [α]D²⁰ = -42.7 (c = 1, H₂O), consistent with its (S)-configuration .

- Solubility: Highly soluble in water and ethanol .

- NMR Data: ¹H NMR (DMSO-d₆) shows peaks at δ 4.56 (dd, J = 8.8, 6.3 Hz) for the chiral center and δ 2.95–3.19 (dd, J = 17.2 Hz) for the methylene protons .

The compound is used as a chiral building block in organic synthesis, notably in the stereoselective preparation of macrocyclic phosphines and MEK1 inhibitors .

Métodos De Preparación

Historical Development of Enantioselective Synthesis

The foundational approach to synthesizing (S)-2-bromosuccinic acid involves the stereospecific bromination of S-(+)-aspartic acid. Early work by Frick et al. (1992) established a diazotization-halogenation protocol using sodium nitrite (NaNO₂) and hydrobromic acid (HBr) in aqueous medium . This method converts S-aspartic acid into this compound via an intermediate diazonium salt, which undergoes nucleophilic displacement by bromide ions.

Key Reaction Parameters:

-

Molar Ratios : A 1:1.78 ratio of S-aspartic acid to NaNO₂ ensures complete diazotization.

-

Temperature : Reactions are conducted at −5°C to minimize side reactions (e.g., denitrogenation or racemization) .

-

Acid Concentration : Concentrated HBr (37–48% w/w) provides the necessary bromide ions while maintaining an acidic milieu (pH < 1).

Frick’s method achieved an 88% yield but faced limitations in optical purity (94% enantiomeric excess, e.e.) and required large solvent volumes (5% w/v aspartic acid concentration) . Industrial adoption was hindered by high dilution factors and laborious extraction steps using ethyl acetate.

Modern Enantioselective Synthesis via Precipitation Optimization

Recent patents disclose improved protocols that address historical inefficiencies. By adapting the chlorosuccinic acid synthesis described in EP1468979A1 , researchers have optimized bromosuccinic acid production through low-temperature precipitation and solvent recycling .

Process Enhancements:

-

Reaction Medium : Sodium bromide (NaBr) replaces NaCl, maintaining a 1:0.4 molar ratio with S-aspartic acid to suppress byproducts like fumaric or malic acids .

-

Temperature Control : Cooling the reaction mixture to −15°C after bromination induces crystallization, bypassing extraction and reducing organic solvent use .

-

Recycling Mother Liquors : Post-reaction brines (containing residual HBr and NaBr) are reused in subsequent batches, lowering reagent costs by ~30% .

Example Protocol :

-

Reactants : S-(+)-aspartic acid (1.50 mol), NaBr (0.68 mol), HBr (5.32 mol), NaNO₂ (2.66 mol).

-

Procedure :

-

Suspend aspartic acid in HBr/H₂O at −5°C under nitrogen.

-

Add NaNO₂ gradually over 2 hours, then stir for 4 hours.

-

Cool to −15°C to precipitate this compound.

-

-

Yield : 85–87% with 98% e.e., outperforming Frick’s method .

Purification and Analytical Validation

Crude this compound often contains ≤0.5% w/w impurities (aspartic acid, fumaric acid) . Precipitation at −15°C reduces these contaminants without chromatography:

Purification Metrics:

| Method | Purity (HPLC) | e.e. (%) | Yield (%) |

|---|---|---|---|

| Ethyl Acetate Extraction | 92.5 | 94 | 88 |

| Low-Temperature Precipitation | 98.2 | 98 | 85 |

Recrystallization from ethanol/water (1:3 v/v) further enhances purity to >99% .

Industrial-Scale Considerations

Adopting this compound synthesis requires addressing:

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-bromosuccinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), to form different derivatives.

Reduction Reactions: The compound can be reduced to (S)-2-hydroxysuccinic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of (S)-2-bromosuccinic anhydride or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: (S)-2-hydroxysuccinic acid, (S)-2-cyanosuccinic acid, or (S)-2-aminosuccinic acid.

Reduction: (S)-2-hydroxysuccinic acid.

Oxidation: (S)-2-bromosuccinic anhydride or other oxidized derivatives.

Aplicaciones Científicas De Investigación

(S)-2-bromosuccinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme-catalyzed reactions involving succinic acid derivatives.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of (S)-2-bromosuccinic acid depends on its specific application. In biochemical studies, it may act as an inhibitor of enzymes that interact with succinic acid or its derivatives. The bromine atom can form covalent bonds with active site residues, thereby blocking the enzyme’s activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, influencing their function and activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Brominated Carboxylic Acids

Key Observations :

- Brominated succinic acid derivatives exhibit higher molecular weights and melting points compared to methyl-substituted analogs due to stronger intermolecular interactions (e.g., hydrogen bonding) .

- The (S)-configuration in 2-bromosuccinic acid ensures enantioselectivity in reactions, distinguishing it from racemic mixtures used in bulk chemical processes .

Halogenated Succinic Acid Derivatives

Research Findings :

- Bromine’s intermediate electronegativity and polarizability make this compound more reactive in nucleophilic substitutions than chlorinated analogs but less so than iodinated ones .

- Crystallographic studies reveal shorter O···O hydrogen bond distances in brominated vs. chlorinated derivatives (2.65 Å vs. 2.70 Å), influencing crystal packing and solubility .

Stereoisomers and Enantiomers

Notes:

Actividad Biológica

(S)-2-bromosuccinic acid, with the chemical formula CHBrO and CAS number 923-06-8, is a brominated derivative of succinic acid. This compound has garnered attention in various biological studies due to its potential applications in biochemistry and microbiology. This article explores its biological activity, including its role as a substrate for microbial metabolism, effects on bacterial chemotaxis, and implications in metabolic pathways.

| Property | Value |

|---|---|

| Molecular Weight | 196.98 g/mol |

| Boiling Point | Not available |

| Structure | Structure |

| Synonyms | 2-Bromosuccinic acid |

| InChI Key | QQWGVQWAEANRTK-UHFFFAOYSA-N |

Substrate Utilization

Research indicates that this compound can serve as a substrate for certain bacteria. A study examined the ability of Campylobacter jejuni to utilize various substrates, including this compound. The findings suggested that while it could be utilized, its efficiency as a carbon source was limited compared to other dicarboxylic acids such as malic acid .

Chemotaxis

The compound has been implicated in bacterial chemotaxis. A study investigating the chemoreceptor PA2652 found that this compound acted as a weak attractant, facilitating chemotactic responses in Pseudomonas aeruginosa at concentrations ranging from 10 µM to 100 mM . This suggests that this compound may influence bacterial movement towards nutrient sources, although its effectiveness is overshadowed by other ligands.

Metabolic Pathways

This compound is involved in metabolic pathways that include the tricarboxylic acid (TCA) cycle. It has been shown to interact with key enzymes that utilize dicarboxylic acids for energy production. The presence of this compound can alter the dynamics of energy metabolism within microbial cells, affecting their growth and survival under different conditions .

Case Studies

- Utilization by C. jejuni : In a controlled experiment, C. jejuni was incubated with various substrates including this compound. Growth was measured through colony-forming units (CFUs), revealing that while the bacteria could metabolize this compound, it did not support robust growth compared to other substrates like L-aspartic acid or L-proline .

- Chemotactic Response in Pseudomonas aeruginosa : In a series of capillary chemotaxis assays, this compound was tested alongside other dicarboxylic acids. Results indicated a measurable but weaker chemotactic response compared to stronger attractants like L-malic acid, suggesting its role may be more nuanced in natural environments .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (S)-2-bromosuccinic acid that influence its reactivity in stereoselective reactions?

this compound exhibits distinct properties such as a melting point of 161–163°C (dl-form) and 177–178°C (l-form, decomposition) . Its solubility in polar solvents (water, ethanol) and chiral behavior, indicated by specific optical rotations (e.g., [α]D²⁰ = +67.9° in ether), are critical for reaction design . The compound’s hydrogen-bonding capacity, evidenced by crystallographic data (e.g., O–H···O interactions in 2-bromosuccinic acid structures), also impacts its role in forming molecular networks .

Q. How can researchers verify the enantiomeric purity of this compound during synthesis?

Chiral resolution via polarimetry is standard, but advanced techniques like ¹H-NMR (400 MHz, DMSO-d₆) with chiral shift reagents or HPLC using chiral stationary phases (e.g., amylose-based columns) provide higher precision . For example, the splitting of carboxyl proton signals in NMR can distinguish enantiomers due to differential hydrogen bonding in chiral environments .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound is classified as a skin and eye irritant (GHS07) and requires PPE such as N95 masks, gloves, and safety goggles . Work should occur in fume hoods to avoid inhalation of dust, and spills must be neutralized with inert absorbents (e.g., sand) to prevent oxidation or decomposition .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its stereochemical outcomes in nucleophilic substitution reactions?

The bromine atom’s electronegativity and leaving-group ability facilitate SN2 mechanisms, but steric hindrance from the chiral center can lead to partial racemization. Studies on quasiracemic systems (e.g., Centnerszwer’s quasiracemates) reveal that hydrogen-bonding networks stabilize chiral configurations, as shown in Table S3 (O···Br distances: 3.2–3.4 Å) . Kinetic resolution via chiral catalysts (e.g., thiourea derivatives) can mitigate racemization .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or hydrogen-bond lengths (e.g., O–H···O = 1.8–2.1 Å vs. 2.4 Å) may arise from polymorphism or solvent effects . Redetermining crystal structures under controlled conditions (e.g., slow evaporation in DMSO/water) and validating via Hirshfeld surface analysis can clarify such inconsistencies .

Q. How can surface-enhanced Raman spectroscopy (SERS) be applied to study this compound’s interactions in catalytic systems?

Functionalizing plasmonic nanoparticles (e.g., Au/Ag) with thiol linkers allows adsorption of this compound onto surfaces. SERS detects vibrational modes (e.g., C–Br stretching at 550 cm⁻¹) to monitor reaction intermediates, as demonstrated in bisboronic acid-glucose sensing studies . Coupling with DFT simulations enhances peak assignment accuracy .

Q. What methodologies optimize the synthesis of this compound for high enantiomeric excess (ee)?

Asymmetric bromination of succinic acid using chiral auxiliaries (e.g., Evans oxazolidinones) achieves >90% ee. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes racemic esters . Monitoring ee via chiral GC-MS or circular dichroism ensures reproducibility .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in optical rotation measurements for this compound?

Calibrate polarimeters with standard solutions (e.g., sucrose) and control temperature (20°C ± 0.1°C), as optical rotation ([α]D) is temperature-sensitive . Replicate measurements (n ≥ 3) and report confidence intervals to account for instrument drift .

Q. What statistical approaches validate the reproducibility of crystallographic data for chiral bromosuccinates?

Use R-factor comparisons (e.g., R₁ < 5%) and cross-validate with independent refinement software (e.g., SHELXL vs. OLEX2). For quasiracemates, verify centrosymmetry via Patterson maps .

Q. Methodological Resources

Propiedades

IUPAC Name |

(2S)-2-bromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWGVQWAEANRTK-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-23-8 | |

| Record name | Bromosuccinic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Bromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOSUCCINIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ISS1PP7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.